Surugatoxin

Description

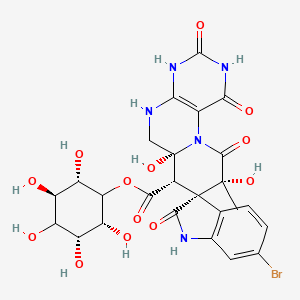

Structure

3D Structure

Properties

CAS No. |

40957-92-4 |

|---|---|

Molecular Formula |

C25H26BrN5O13 |

Molecular Weight |

684.4 g/mol |

IUPAC Name |

[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] (3S,6'aR,7'S,9'R)-6-bromo-6'a,9'-dihydroxy-9'-methyl-1',2,3',10'-tetraoxospiro[1H-indole-3,8'-4,5,6,7-tetrahydropyrido[1,2-f]pteridine]-7'-carboxylate |

InChI |

InChI=1S/C25H26BrN5O13/c1-23(42)21(40)31-9-17(29-22(41)30-18(9)37)27-5-24(31,43)16(25(23)7-3-2-6(26)4-8(7)28-20(25)39)19(38)44-15-13(35)11(33)10(32)12(34)14(15)36/h2-4,10-16,32-36,42-43H,5H2,1H3,(H,28,39)(H3,27,29,30,37,41)/t10?,11-,12-,13-,14+,15?,16-,23+,24+,25+/m1/s1 |

InChI Key |

BYUCWVNHAZPTMA-RVJSENRVSA-N |

SMILES |

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |

Isomeric SMILES |

C[C@@]1(C(=O)N2C3=C(NC[C@@]2([C@H]([C@]14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6[C@@H]([C@@H](C([C@H]([C@@H]6O)O)O)O)O)O)NC(=O)NC3=O)O |

Canonical SMILES |

CC1(C(=O)N2C3=C(NCC2(C(C14C5=C(C=C(C=C5)Br)NC4=O)C(=O)OC6C(C(C(C(C6O)O)O)O)O)O)NC(=O)NC3=O)O |

Synonyms |

surugatoxin |

Origin of Product |

United States |

Foundational & Exploratory

Surugatoxin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Surugatoxin (SGTX), a potent neurotoxin isolated from the Japanese ivory shell, Babylonia japonica. Following a significant food poisoning incident in Suruga Bay, Japan, in 1965, scientific investigation led to the discovery of this complex molecule.[1] this compound is a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a potential lead compound in drug development.[1] This document details the initial discovery, presents available quantitative data on its biological activity, outlines the experimental protocols for its isolation and characterization, and illustrates its mechanism of action through a signaling pathway diagram.

Discovery and Background

In September 1965, an outbreak of food poisoning affecting 26 individuals was reported in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan.[1] The symptoms were traced to the consumption of the Japanese ivory mollusk, Babylonia japonica.[1] Patients exhibited a range of symptoms including visual and speech disorders, mydriasis (pupil dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.[1] Subsequent research led to the isolation of the causative agent from the mid-gut gland of the mollusk, which was named this compound after Suruga Bay.[1]

Further studies revealed that the toxicity of the shellfish was seasonal, primarily occurring from July to September. It was later discovered that this compound and its analogues, neothis compound and prothis compound, are likely the metabolic products of a marine bacterium belonging to the Coryneform group, which bioaccumulates in the mollusk.[1]

Physicochemical Properties

This compound is a colorless crystalline substance with the following properties:

| Property | Value | Reference |

| Chemical Formula | C₂₅H₂₆BrN₅O₁₃ | [1] |

| Molecular Weight | 684.409 g/mol | [1] |

| Solubility | Insoluble in organic solvents, very low solubility in water. | [1] |

Biological Activity and Pharmacology

This compound exerts its toxic effects by acting as a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] It is reported to be 50-100 times more potent than the classic ganglionic blocker hexamethonium.[1] The blockade is reversible and competitive, and it is believed that SGTX binds to the closed state of the nAChR channel-receptor complex.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data on the biological activity of this compound from various studies.

Table 1: In Vivo Effects of this compound

| Animal Model | Route of Administration | Dose | Observed Effect | Reference |

| Cat | Intravenous (i.v.) | 50 nmol/kg | Prolonged fall in blood pressure. | [2] |

| Cat | Intravenous (i.v.) | 37-50 nmol/kg | Inhibition of hypertensive and hypotensive responses to DMPP and vagal nerve stimulation. | [2] |

| Cat | Close intra-arterial | 6.2-12.3 nmol/kg | Blockade of contractile response of the nictitating membrane to preganglionic stimulation. | [2] |

| Cat | Intravenous (i.v.) | 0.15-0.2 mg/kg | Depression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane. | [1] |

| Mouse | Intravenous (i.v.) | 0.5-1.0 mg/kg | Disturbances in gait, suppression of spontaneous motility, and mydriasis. | [1] |

| Mouse | Intraperitoneal (i.p.) | 20-40 mg/kg | Depression of respiratory movement and tremor. | [1] |

Table 2: In Vitro Effects and Binding Affinity of this compound

| Preparation | Method | Concentration/Value | Observed Effect | Reference |

| Guinea-pig isolated ileum | Contraction assay | 12.3 nM - 1.23 µM | Shifted to the right and depressed the dose-response curves for nicotine and DMPP. | [2] |

| Rat superior cervical ganglion | Electrophysiology | 0.2 µM and 2 µM | Apparent dissociation constants (Kd) of 58 nM and 76 nM, respectively, against carbachol-induced depolarization. | [1] |

| Rat isolated phrenic nerve-diaphragm | Nerve-muscle preparation | < 12.3 µM | No effect on indirectly or directly stimulated responses. | [2] |

Experimental Protocols

General Workflow for Toxin Extraction and Purification

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Surugatoxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory shell, Babylonia japonica. It exhibits potent and selective antagonistic activity against ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable pharmacological tool for studying the autonomic nervous system and a potential lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure of this compound, its total synthesis, and its mechanism of action. Detailed experimental protocols for key synthetic steps are provided, along with quantitative data presented in structured tables. Visual diagrams generated using Graphviz are included to illustrate the synthetic strategy and the signaling pathway of nAChR antagonism.

Chemical Structure of this compound

This compound is a complex heptacyclic indole alkaloid. Its rigid, cage-like structure is adorned with a myo-inositol moiety, contributing to its unique pharmacological profile.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₆BrN₅O₁₃ | [1] |

| Molecular Weight | 684.40 g/mol | [1] |

| IUPAC Name | [(2R,3S,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl] (6aS,7R,8R,9R)-6'-bromo-6a,9-dihydroxy-9-methyl-1,2',3,10-tetraoxo-spiro[4,5,6,7-tetrahydropyrido[1,2-f]pteridine-8,3'-indoline]-7-carboxylate | [1] |

| Appearance | Colorless crystalline substance | [1] |

| Solubility | Insoluble in organic solvents, very low solubility in water | [1] |

Stereochemistry: The absolute stereochemistry of this compound has been determined by X-ray crystallography and confirmed through total synthesis. The complex stereochemical arrangement is crucial for its biological activity.

(A 2D chemical structure diagram of this compound with clear stereochemical representation would be placed here.)

Total Synthesis of (±)-Surugatoxin

The first total synthesis of (±)-Surugatoxin was achieved by Inoue and colleagues in 1994.[2] This landmark synthesis established the complex molecular architecture and provided a route to access this intricate natural product. A more recent approach by Lewis and coworkers in 2015 focused on the efficient construction of the aglycone core.[3]

Retrosynthetic Analysis and Strategy (Inoue et al., 1994)

The synthetic strategy employed by Inoue's group was a linear approach, starting from the readily available 6-bromoisatin. The key challenges were the construction of the congested polycyclic core and the stereoselective installation of the numerous chiral centers.

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

This section would contain a detailed experimental protocol for the stereospecific cyclization step from the full text of the Inoue et al. 1994 paper, including reagents, stoichiometry, reaction conditions, work-up, and purification. A placeholder is provided below.

Protocol: To a solution of the pteridine ring precursor in an appropriate solvent at a specific temperature, the cyclization agent is added. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.

This section would contain a detailed experimental protocol for the hydration of the enamine to install the hydroxyl group from the full text of the Inoue et al. 1994 paper.

Protocol: The enamine intermediate is dissolved in a suitable solvent system, and a hydrating agent is added. The reaction is stirred for a specified time at a controlled temperature. The product is then isolated and purified.

This section would contain a detailed experimental protocol for the chemo-, regio-, and stereoselective oxindole annulation from the full text and supporting information of the Lewis et al. 2015 paper.

Protocol: A solution of the starting enone and the oxindole precursor in a specific solvent is treated with a catalyst at a defined temperature. The reaction progress is monitored, and upon completion, the product is isolated and purified using chromatographic techniques.

Quantitative Synthetic Data

Table 2: Selected Reaction Yields in the Total Synthesis of (±)-Surugatoxin (Inoue et al., 1994)

| Reaction Step | Starting Material | Product | Yield (%) |

| Stereospecific Cyclization | Pteridine Ring Precursor | Key Spiro-oxindole Intermediate | Data from full paper |

| Hydration | Enamine Intermediate | Hydroxylated Intermediate | Data from full paper |

| Glycosidation | Aglycone | (±)-Surugatoxin | Data from full paper |

Table 3: Spectroscopic Data for Key Intermediates

| Intermediate | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |

| Key Spiro-oxindole | Data from full paper | Data from full paper | Data from full paper |

| Aglycone | Data from full paper | Data from full paper | Data from full paper |

Mechanism of Action: Ganglionic Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its potent neurotoxic effects by acting as a competitive antagonist at ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These ligand-gated ion channels are crucial for neurotransmission in the autonomic nervous system.

Nicotinic Acetylcholine Receptor Signaling

In autonomic ganglia, the binding of acetylcholine (ACh) to the α subunits of the nAChR triggers a conformational change, opening the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the postsynaptic membrane and propagation of the nerve impulse.

Competitive Antagonism by this compound

This compound competes with acetylcholine for the same binding site on the nAChR. By binding to the receptor, this compound prevents the binding of ACh and the subsequent opening of the ion channel. This blockade of cholinergic transmission at the ganglionic level disrupts the normal functioning of the autonomic nervous system. Pharmacological studies suggest that this compound has a preference for the α3β4 nAChR subtype, which is prevalent in autonomic ganglia.

Caption: Signaling pathway of nAChR and its inhibition by this compound.

Conclusion

This compound remains a molecule of significant interest to synthetic chemists and pharmacologists. Its complex structure has provided a challenging and rewarding target for total synthesis, pushing the boundaries of synthetic methodology. As a selective antagonist of ganglionic nAChRs, it continues to be a valuable tool for dissecting the complexities of the autonomic nervous system. Further research into the synthesis of this compound analogs and a deeper understanding of its interaction with nAChR subtypes could pave the way for the development of novel therapeutic agents targeting a range of autonomic dysfunctions.

References

An In-depth Technical Guide on the Mechanism of Action of Surugatoxin on Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surugatoxin (SGTX), a marine neurotoxin isolated from the Japanese ivory shell Babylonia japonica, and its more potent analog, neothis compound (NSTX), are invaluable pharmacological tools for the study of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the mechanism of action of this compound and its related compounds on nAChRs. It details their competitive antagonistic properties, with a particular emphasis on their selectivity for ganglionic subtypes. This document synthesizes quantitative binding and functional data, outlines detailed experimental protocols for their characterization, and presents signaling pathways and experimental workflows through explanatory diagrams.

Introduction

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems. Their diverse subunit composition gives rise to a wide array of receptor subtypes with distinct pharmacological and physiological profiles. The dysregulation of nAChR function is implicated in various neurological disorders, making them a critical target for drug discovery and development.

This compound (SGTX) was identified as the causative agent of "suruga sickness," a food poisoning characterized by mydriasis, abdominal pain, and visual disturbances. Subsequent research revealed that SGTX and its derivatives are potent antagonists of nAChRs, exhibiting a preferential blockade of ganglionic receptors over those at the neuromuscular junction. This selectivity has established them as crucial probes for differentiating between nAChR subtypes and for elucidating their physiological roles.

Mechanism of Action

This compound and neothis compound act as competitive antagonists at nicotinic acetylcholine receptors.[1] This mechanism involves the reversible binding of the toxin to the same site as the endogenous agonist, acetylcholine (ACh), thereby preventing the conformational change required for ion channel opening. The blockade is surmountable, meaning that it can be overcome by increasing the concentration of the agonist.

Studies on isolated rat superior cervical ganglion have shown that SGTX reversibly depresses orthodromic transmission and antagonizes the depolarizing action of the nAChR agonist carbachol.[2] The antagonism by SGTX at ganglionic nAChRs is characterized by a slow onset and offset of the block.

Subtype Selectivity

Both SGTX and NSTX exhibit a marked preference for ganglionic-type nAChRs over muscle-type nAChRs. This selectivity is a key feature that makes these toxins valuable for pharmacological research. While detailed quantitative data for SGTX across a wide range of nAChR subtypes is limited, studies on neothis compound provide insights into the binding profile of this class of compounds.

Quantitative Data

The following tables summarize the available quantitative data for this compound and Neothis compound, providing key parameters for their interaction with nicotinic acetylcholine receptors.

Table 1: Binding Affinity of this compound (SGTX) for Nicotinic Acetylcholine Receptors

| Receptor Subtype/Preparation | Ligand | Parameter | Value (nM) | Species | Reference |

| Ganglionic nAChR (Superior Cervical Ganglion) | Carbachol | Apparent Dissociation Equilibrium Constant | 58 (at 0.2 µM SGTX) | Rat | [2] |

| Ganglionic nAChR (Superior Cervical Ganglion) | Carbachol | Apparent Dissociation Equilibrium Constant | 76 (at 2 µM SGTX) | Rat | [2] |

Table 2: Binding and Functional Inhibition Data for Neothis compound (NSTX)

| Receptor Subtype/Preparation | Ligand | Parameter | Value (nM) | Species | Reference |

| Forebrain Membranes | [3H]Nicotine | IC50 | 69 ± 6 | Rat | [2] |

| Forebrain Membranes | [3H]Nicotine | IC50 | 78 | Rat | |

| Mouse Brain Membranes | [3H]Nicotine | IC50 | 95 | Mouse | |

| Guinea Pig Ileum | Nicotine | pA2 | 9.1 ± 0.1 | Guinea Pig |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound on nicotinic acetylcholine receptors.

Radioligand Binding Assay (Competition Assay)

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs using a radiolabeled ligand.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for a specific nAChR subtype.

Materials:

-

Receptor Source: Membranes from tissues or cells expressing the nAChR subtype of interest (e.g., rat forebrain membranes).

-

Radioligand: A high-affinity radiolabeled nAChR ligand (e.g., [3H]Nicotine).

-

Competitor: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled nAChR agonist or antagonist (e.g., 100 µM nicotine or carbachol).

-

96-well microplates.

-

Glass fiber filters.

-

Cell harvester.

-

Scintillation vials and fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: 50 µL of assay buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of the non-specific binding control, 50 µL of radioligand, and 100 µL of membrane preparation.

-

Competition Binding: 50 µL of each this compound dilution, 50 µL of radioligand, and 100 µL of membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (25°C) for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol outlines the use of TEVC on Xenopus laevis oocytes expressing specific nAChR subtypes to characterize the inhibitory effects of this compound.

Objective: To measure the inhibition of acetylcholine-evoked currents by this compound and determine its IC50.

Materials:

-

Xenopus laevis oocytes expressing the desired nAChR subtype.

-

Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5 mM HEPES, pH 7.5.

-

Agonist: Acetylcholine chloride.

-

Antagonist: this compound.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ).

Procedure:

-

Oocyte Preparation: Place a nAChR-expressing oocyte in the recording chamber and perfuse with ND96 solution.

-

Electrode Impalement: Impale the oocyte with two microelectrodes for voltage clamping. Clamp the membrane potential at a holding potential of -70 mV.

-

Agonist Application: Apply acetylcholine at a concentration that elicits a submaximal response (e.g., EC20) to obtain a stable baseline current.

-

Antagonist Application: Co-apply acetylcholine with increasing concentrations of this compound. Allow sufficient time for the inhibitory effect to reach a steady state at each concentration.

-

Washout: After testing a range of this compound concentrations, wash the oocyte with ND96 solution to observe the reversibility of the block.

-

Data Analysis:

-

Measure the peak amplitude of the acetylcholine-evoked current in the absence and presence of each concentration of this compound.

-

Normalize the current amplitudes to the control response (acetylcholine alone).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting concentration-response curve using non-linear regression analysis.

-

References

The Pharmacology of Surugatoxin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Surugatoxin (SGTX) is a marine neurotoxin isolated from the Japanese ivory mollusc, Babylonia japonica. It is a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for studying the autonomic nervous system and a potential lead compound in drug development. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, quantitative data on its receptor affinity and physiological effects, detailed experimental protocols for its study, and visualizations of its interaction with relevant signaling pathways.

Introduction

This compound is a colorless crystalline substance with the chemical formula C25H26BrN5O13 and a molecular weight of 684.4 g/mol [1]. It was first identified following a food poisoning outbreak in Japan[2]. Subsequent research revealed its specific action as a competitive antagonist at ganglionic nAChRs[1]. This specificity distinguishes it from other nicotinic antagonists that may also act at the neuromuscular junction. The structurally related neothis compound is an even more potent nAChR antagonist[1][3].

Mechanism of Action

This compound exerts its pharmacological effects by acting as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors[1]. It is believed to bind to the closed state of the channel-receptor complex, possibly at the receptor itself[1]. This action blocks the binding of the endogenous agonist, acetylcholine, thereby preventing depolarization of the postganglionic neuron and inhibiting neurotransmission through the autonomic ganglia. This ganglion-blocking action is the basis for its observed physiological effects[4].

Signaling Pathway of Nicotinic Acetylcholine Receptors in Autonomic Ganglia

The following diagram illustrates the signaling pathway at the autonomic ganglion and the point of inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological properties of this compound.

Table 1: Receptor Affinity

| Parameter | Value | Species | Tissue | Reference |

| Dissociation Constant (Ki) | 58 nM | Rat | Superior Cervical Ganglion | [1][5] |

| Dissociation Constant (Ki) | 76 nM | Rat | Superior Cervical Ganglion | [1][5] |

Table 2: In Vivo Effects

| Effect | Dosage | Species | Route of Administration | Reference |

| Depression of spontaneous movement, mydriasis, relaxation of nictitating membrane | 0.15-0.2 mg/kg | Cat | Intravenous (i.v.) | [1] |

| Hypotension (1-2 hours duration) | 0.15-0.2 mg/kg | Cat | Intravenous (i.v.) | [1] |

| Disturbances in gait, suppression of spontaneous motility, mydriasis | 0.5-1.0 mg/kg | Mouse | Intravenous (i.v.) | [1] |

| Depression of respiratory movement, tremor | 20-40 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |

| Prolonged fall in blood pressure | 50 nmol/kg | Cat | Intravenous (i.v.) | [4] |

| Inhibition of hypertensive/hypotensive response to DMPP and nerve stimulation | 37-50 nmol/kg | Cat | Intravenous (i.v.) | [4] |

| Blockade of nictitating membrane contraction | 6.2-12.3 nmol/kg | Cat | Close intra-arterial | [4] |

Table 3: In Vitro Effects

| Effect | Concentration | Preparation | Reference |

| Rightward shift and depression of nicotine- and DMPP-induced contractions | 12.3 nM - 1.23 µM | Guinea-pig isolated ileum | [4] |

| No effect on acetylcholine or histamine responses | < 12.3 µM | Guinea-pig isolated ileum | [4] |

| No effect on indirectly or directly stimulated phrenic nerve-diaphragm response | < 12.3 µM | Rat isolated phrenic nerve-diaphragm | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological properties of this compound. These are based on established protocols for studying nicotinic acetylcholine receptor antagonists.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for nAChRs.

Methodology:

-

Tissue Preparation: Superior cervical ganglia from rats are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the membrane fraction is resuspended in fresh buffer.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a suitable radioligand for nAChRs (e.g., [3H]epibatidine) and a range of concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of a non-labeled nicotinic agonist (e.g., nicotine).

-

Filtration: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.

-

Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (dissociation constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Blood Pressure Measurement in Anesthetized Animals

This protocol outlines the procedure for measuring the effect of this compound on blood pressure in an anesthetized animal model.

Methodology:

-

Animal Preparation: A cat is anesthetized (e.g., with pentobarbital sodium). The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively.

-

Baseline Measurement: Arterial blood pressure is continuously monitored and recorded using a pressure transducer connected to a data acquisition system. A stable baseline blood pressure is established.

-

Drug Administration: this compound is administered intravenously at the desired dose.

-

Data Recording: Blood pressure is continuously recorded for a set period following drug administration to observe the onset, magnitude, and duration of the hypotensive effect.

-

Challenge with Agonists/Stimulation: To confirm the ganglionic blocking action, a nicotinic agonist such as 1,1-dimethyl-4-phenylpiperazinium iodide (DMPP) or electrical stimulation of the splanchnic nerve can be performed before and after this compound administration to observe the inhibition of the expected pressor response.

Electrophysiological Recording from Isolated Superior Cervical Ganglion

This protocol describes the methodology for electrophysiological recordings to directly measure the effect of this compound on synaptic transmission in an isolated ganglion preparation.

Methodology:

-

Preparation: The superior cervical ganglion is dissected from a rat and placed in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (ACSF).

-

Stimulation and Recording: A suction electrode is used to stimulate the preganglionic nerve, and a microelectrode is used to record the resulting postsynaptic potentials from a postganglionic neuron.

-

Baseline Recording: Baseline excitatory postsynaptic potentials (EPSPs) are recorded in response to preganglionic nerve stimulation.

-

This compound Application: this compound is added to the ACSF perfusing the ganglion at a known concentration.

-

Effect Recording: EPSPs are recorded in the presence of this compound to observe any reduction in their amplitude, indicating a blockade of synaptic transmission.

-

Washout: The ganglion is perfused with ACSF without this compound to determine if the blocking effect is reversible.

Conclusion

This compound is a highly specific and potent antagonist of ganglionic nicotinic acetylcholine receptors. Its well-characterized pharmacological profile, including its mechanism of action and quantitative effects, makes it an invaluable tool for neuropharmacological research. The experimental protocols detailed in this guide provide a framework for the further investigation of this compound and other potential ganglionic blockers. Its unique properties may also warrant further exploration for therapeutic applications where modulation of the autonomic nervous system is desired.

References

- 1. Universal nature of cholinergic regulation demonstrated with nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. In Vivo Luminal Measurement of Distension-Evoked Urothelial ATP Release in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Surugatoxin: A Technical Guide to its Function as a Ganglionic Blocker of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Surugatoxin (SGTX), a marine neurotoxin known for its potent and selective blockade of ganglionic nicotinic acetylcholine receptors (nAChRs). This document details its mechanism of action, quantitative pharmacological data, experimental protocols for its study, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

This compound is a neurotoxin originally isolated from the Japanese ivory shell, Babylonia japonica.[1] It is a complex molecule with the chemical formula C₂₅H₂₆BrN₅O₁₃.[1] Pharmacologically, this compound acts as a specific, reversible, and competitive antagonist of ganglionic nAChRs.[1] This property makes it a valuable tool for studying the physiological roles of these receptors in the autonomic nervous system. The structurally related compound, neothis compound, also isolated from the same mollusk, is an even more potent nAChR antagonist.[1]

Mechanism of Action

This compound exerts its effect by binding to and blocking the ion channel of nicotinic acetylcholine receptors located in autonomic ganglia.[1] These receptors, which are ligand-gated ion channels, are crucial for the transmission of nerve impulses from preganglionic to postganglionic neurons in both the sympathetic and parasympathetic nervous systems.

Upon binding of the endogenous agonist acetylcholine (ACh), the nAChR undergoes a conformational change, opening a central pore that allows the influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to depolarization of the postsynaptic membrane and the propagation of the nerve signal. This compound competitively inhibits this process by binding to the receptor, preventing the conformational change necessary for channel opening and thereby blocking neurotransmission.[1]

Quantitative Pharmacological Data

The available quantitative data on this compound and its more potent analog, neothis compound, highlight their high affinity for ganglionic nAChRs.

| Compound | Parameter | Value | Receptor/System | Reference |

| This compound | Dissociation Constant (Kd) | 58 nM | Rat Superior Cervical Ganglion (vs. Carbachol) | [2][3] |

| Dissociation Constant (Kd) | 76 nM | Rat Superior Cervical Ganglion (vs. Carbachol) | [2][3] | |

| Neothis compound | IC₅₀ | 69 ± 6 nM | Rat Forebrain Membranes ([³H]nicotine binding) | [4] |

Note: Comprehensive IC₅₀/Ki data for this compound across a wide range of nAChR subtypes is limited in publicly available literature, likely due to the toxin's restricted availability after the 1970s. The available data strongly indicates a high affinity for ganglionic subtypes.

Qualitatively, this compound is reported to be 50-100 times more potent than hexamethonium, a classic ganglionic blocker.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound as a ganglionic nAChR blocker. These protocols are based on established methods for studying nAChR antagonists and incorporate specific details from studies on this compound where available.

Electrophysiological Recording in Isolated Superior Cervical Ganglion (SCG)

This protocol is adapted from studies investigating ganglionic blockade in isolated rodent SCG preparations.[2][3][5]

Objective: To measure the inhibitory effect of this compound on nicotinic receptor-mediated depolarization and action potential firing in postganglionic neurons.

Materials:

-

Wistar rats

-

Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgCl₂ 1.2, NaHCO₃ 25, NaH₂PO₄ 1.2, glucose 11)

-

This compound stock solution

-

Carbachol (or other nicotinic agonist)

-

Dissection microscope and tools

-

Recording chamber with perfusion system

-

Glass microelectrodes (for intracellular recording)

-

Electrophysiology rig (amplifier, digitizer, data acquisition software)

Procedure:

-

Dissection: Humanely euthanize a rat and dissect the superior cervical ganglia. Carefully remove the surrounding connective tissue in cold Krebs solution.

-

Mounting: Transfer the isolated ganglion to a recording chamber continuously perfused with oxygenated (95% O₂ / 5% CO₂) Krebs solution at room temperature.

-

Intracellular Recording: Gently impale a postganglionic neuron with a glass microelectrode filled with 3 M KCl.

-

Baseline Measurement: Record the resting membrane potential and elicit action potentials by stimulating the preganglionic nerve trunk.

-

Agonist Application: Apply a known concentration of a nicotinic agonist (e.g., carbachol) to induce depolarization of the postsynaptic membrane.

-

This compound Application: Introduce this compound at various concentrations (e.g., 0.1-2 µM) into the perfusion solution.[2][3]

-

Data Acquisition: Record the changes in membrane potential and the response to the nicotinic agonist in the presence of this compound.

-

Analysis: Measure the reduction in the amplitude of the agonist-induced depolarization to determine the inhibitory effect of this compound and calculate the dissociation constant (Kd) or IC₅₀.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for nAChRs using a radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of this compound for nicotinic acetylcholine receptors.

Materials:

-

Rat forebrain membranes (or other tissue/cell line expressing the nAChR subtype of interest)

-

[³H]-Nicotine or other suitable radioligand

-

This compound stock solution

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Cell harvester

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]-nicotine), and varying concentrations of unlabeled this compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. Use non-linear regression to determine the IC₅₀ value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Measurement of Ganglionic Blockade

This protocol is based on in vivo studies of ganglionic blockers in anesthetized animals.[5][6]

Objective: To assess the effect of this compound on autonomic reflexes mediated by ganglionic neurotransmission.

Materials:

-

Anesthetized cats or rats

-

Surgical instruments for cannulation and nerve stimulation

-

Blood pressure transducer and recording system

-

Stimulator for preganglionic nerve stimulation

-

This compound solution for intravenous or intra-arterial administration

-

Nicotinic agonists (e.g., DMPP) and other pharmacological agents

Procedure:

-

Animal Preparation: Anesthetize the animal and cannulate the trachea for artificial respiration. Cannulate a femoral artery for blood pressure measurement and a femoral vein for drug administration.

-

Nerve Preparation: Isolate a preganglionic nerve, such as the cervical sympathetic trunk, for electrical stimulation.

-

Baseline Responses: Record baseline blood pressure and the pressor response to preganglionic nerve stimulation or intravenous injection of a nicotinic agonist.

-

This compound Administration: Administer this compound intravenously or via close intra-arterial injection to the ganglion.[5][6]

-

Post-Toxin Responses: After a suitable interval, re-evaluate the pressor responses to nerve stimulation and agonist injection.

-

Data Analysis: Quantify the reduction in the pressor responses as a measure of the ganglionic blocking activity of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Nicotinic Acetylcholine Receptor Signaling Pathway and Blockade by this compound.

Caption: Experimental Workflow for Characterizing this compound as a nAChR Antagonist.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Action of this compound on nicotinic receptors in the superior cervical ganglion of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Action of this compound on nicotinic receptors in the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neothis compound, a specific antagonist of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological studies on this compound, the toxic principle from Japanese ivory mollusc (Babylonia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

Surugatoxin: A Technical Guide on its History, Toxicology, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Surugatoxin (SGTX) is a marine neurotoxin that was first identified as the causative agent of a significant food poisoning outbreak in Japan in 1965. This technical guide provides an in-depth overview of the history of this compound research, from its discovery following the poisoning incidents to the elucidation of its chemical structure and complex mechanism of action. The toxin is a potent and specific antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs), making it a valuable tool for neuroscience research and a subject of interest in drug development. This document details the toxicological data available, outlines key experimental protocols for its study, and visualizes its impact on neuronal signaling pathways.

History of this compound Research and Food Poisoning Outbreaks

The 1965 Suruga Bay Food Poisoning Incident

In September 1965, a significant food poisoning outbreak occurred in the Ganyudo area of Suruga Bay, Shizuoka Prefecture, Japan, affecting 26 individuals.[1] The source of the poisoning was traced to the consumption of the Japanese ivory mollusk (Babylonia japonica), a carnivorous gastropod locally consumed as sushi and sashimi.[1] Patients presented with a range of anticholinergic symptoms, including visual and speech disorders, mydriasis (pupil dilation), abdominal distention, dry mouth, numbness of the lips, and constipation.[1] These clinical manifestations were indicative of a blockade of the autonomic nervous system.

Discovery and Isolation of this compound

Following the outbreak, extensive research was undertaken to identify the toxic principle. The toxin, named this compound after Suruga Bay, was isolated from the mid-gut digestive gland of the toxic shellfish.[1] It was later discovered that the toxicity of the shellfish was seasonal, primarily occurring from July to September.[1] Further research by Kosuge and colleagues revealed that this compound and its analogues are not produced by the mollusk itself, but by a marine bacterium belonging to the Corynebacterium genus, which bioaccumulates in the gastropod.[1]

Structural Elucidation and Chemical Properties

The chemical structure of this compound was determined in 1972 by Kosuge and colleagues through X-ray crystallographic analysis.[2][3] this compound is a complex molecule with the chemical formula C₂₅H₂₆BrN₅O₁₃ and a molecular weight of 684.4 g/mol .[1] It is a colorless crystalline substance that is insoluble in most organic solvents and has low solubility in water.[1]

Related compounds, neothis compound and prothis compound, were also isolated from Babylonia japonica.[1] Neothis compound is a more potent nAChR antagonist than this compound. Prothis compound is a precursor that can be converted to this compound.[3]

Quantitative Toxicological and Pharmacological Data

| Parameter | Value | Species/System | Route of Administration | Reference |

| In Vivo Effective Dose | ||||

| Mydriasis & Gait Disturbance | 0.5 - 1.0 mg/kg | Mouse | Intravenous (i.v.) | [1] |

| Respiratory Depression & Tremor | 20 - 40 mg/kg | Mouse | Intraperitoneal (i.p.) | [1] |

| Hypotension & Mydriasis | 0.15 - 0.2 mg/kg | Cat | Intravenous (i.v.) | [1] |

| Hypotension | 50 nmol/kg | Cat | Intravenous (i.v.) | [4] |

| Inhibition of DMPP Response | 37-50 nmol/kg | Cat | Intravenous (i.v.) | [4] |

| Blockade of Superior Cervical Ganglion | 6.2-12.3 nmol/kg | Cat | Intra-arterial | [4] |

| In Vitro Activity | ||||

| Dissociation Constant (Kd) for nAChR | 58 nM (at 0.2 µM SGTX) | Rat (Superior Cervical Ganglion) | N/A | [1][5] |

| Dissociation Constant (Kd) for nAChR | 76 nM (at 2 µM SGTX) | Rat (Superior Cervical Ganglion) | N/A | [1][5] |

| IC50 (Neothis compound vs. [³H]nicotine binding) | 69 ± 6 nM | Rat (Forebrain Membranes) | N/A | |

| IC50 (Neothis compound vs. [³H]nicotine binding) | 78 nM | Rat (Forebrain Membranes) | N/A | |

| Effective Concentration for Ileum Contraction Inhibition | 12.3 nM - 1.23 µM | Guinea Pig (Isolated Ileum) | N/A | [4] |

Mechanism of Action: Ganglionic Nicotinic Acetylcholine Receptor Antagonism

This compound exerts its toxic effects by acting as a specific, reversible, and competitive antagonist of ganglionic nicotinic acetylcholine receptors (nAChRs).[1] These receptors are crucial for neurotransmission in the autonomic nervous system, which controls involuntary bodily functions.

Signaling Pathway Blockade

The autonomic nervous system is comprised of sympathetic and parasympathetic branches. In both branches, preganglionic neurons release acetylcholine (ACh) at the autonomic ganglia. This ACh binds to nAChRs on the postganglionic neurons, leading to their depolarization and the propagation of the nerve signal. This compound blocks these ganglionic nAChRs, thereby interrupting the transmission of signals from the central nervous system to peripheral organs. The symptoms observed in the 1965 food poisoning outbreak, such as mydriasis, dry mouth, and constipation, are direct consequences of this ganglionic blockade.[1]

Mechanism of this compound's ganglionic blockade.

Experimental Protocols

The following sections provide generalized methodologies for the study of this compound, based on common practices for marine toxin research.

Extraction and Isolation of this compound from Babylonia japonica**

This protocol is a representative method for the extraction and purification of this compound from the mid-gut glands of the Japanese ivory mollusk.

Workflow for this compound isolation and purification.

Methodology:

-

Homogenization: The mid-gut glands are homogenized in acidified methanol.

-

Centrifugation: The homogenate is centrifuged to pellet solid debris.

-

Supernatant Collection: The methanol-containing supernatant is collected.

-

Solvent Evaporation: The methanol is removed under reduced pressure.

-

Liquid-Liquid Partitioning: The resulting aqueous residue is partitioned against n-hexane to remove lipids.

-

Aqueous Layer Collection: The aqueous layer containing the toxin is retained.

-

Charcoal Chromatography: The aqueous extract is passed through a charcoal column.

-

Elution: The column is washed, and the toxin is eluted with a gradient of aqueous acetone.

-

Silica Gel Chromatography: The active fractions are pooled, concentrated, and subjected to silica gel chromatography.

-

Gradient Elution: Elution is performed with a chloroform-methanol gradient.

-

Recrystallization: The purified this compound is recrystallized from an acetone-water mixture to yield pure crystals.

Mouse Bioassay for this compound Toxicity

This generalized protocol describes a mouse bioassay to determine the toxicity of this compound extracts.

Methodology:

-

Animal Model: Male ICR mice (e.g., 18-20 g body weight) are used.

-

Toxin Preparation: Purified this compound is dissolved in physiological saline.

-

Dose Administration: A range of doses are administered to groups of mice via intraperitoneal (i.p.) injection.

-

Observation: Mice are observed for clinical signs of toxicity, including mydriasis, gait disturbances, respiratory distress, and lethality over a 24-hour period.

-

Data Analysis: The dose that is lethal to 50% of the mice (LD50) can be calculated using appropriate statistical methods.

In Vitro Nicotinic Acetylcholine Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of this compound for nAChRs.

Workflow for nAChR competitive binding assay.

Methodology:

-

Membrane Preparation: A crude membrane fraction is prepared from rat forebrain tissue, which is rich in nAChRs.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled nAChR agonist (e.g., [³H]-nicotine) and varying concentrations of this compound.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.

-

Washing: The filters are washed to remove any unbound radioligand.

-

Radioactivity Measurement: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be used to calculate the inhibitory constant (Ki), which reflects the affinity of this compound for the receptor.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its specific and potent antagonism of ganglionic nAChRs. Its discovery was a direct result of a public health crisis, and subsequent research has provided valuable insights into the functioning of the autonomic nervous system. While the decline in toxic shellfish from Suruga Bay has made the natural toxin less accessible, its complex structure and unique mode of action continue to inspire synthetic chemistry efforts and pharmacological research.[1] Further investigation into the specific subtypes of nAChRs targeted by this compound and the development of synthetic analogues could lead to the creation of novel therapeutic agents for a variety of conditions involving dysregulation of the autonomic nervous system.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Parasympathetic nervous system - Wikipedia [en.wikipedia.org]

- 4. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Marine biotoxins [fao.org]

The Structure-Activity Relationship of Surugatoxin and Neosurugatoxin: A Technical Guide for Researchers

An In-depth Examination of Two Potent Nicotinic Acetylcholine Receptor Antagonists

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of surugatoxin (SGTX) and neothis compound (NSTX), marine neurotoxins isolated from the Japanese ivory mollusc, Babylonia japonica. These toxins are potent antagonists of nicotinic acetylcholine receptors (nAChRs), with a notable selectivity for ganglionic subtypes. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of nAChRs and the therapeutic potential of their antagonists.

Core Concepts: Potent Antagonism of Nicotinic Acetylcholine Receptors

This compound and neothis compound exert their primary pharmacological effects by acting as competitive antagonists at nicotinic acetylcholine receptors.[1][2] Their high affinity and selectivity for ganglionic nAChRs make them valuable tools for studying the physiological roles of these receptors and as lead compounds for the development of novel therapeutics.[1][3]

Quantitative Structure-Activity Relationship Data

The following tables summarize the available quantitative data on the activity of this compound, neothis compound, and its analogues. This data highlights the key structural features that contribute to their potent antagonist activity.

Table 1: Potency of this compound and Neothis compound at Nicotinic Acetylcholine Receptors

| Toxin | Preparation | Assay Type | Agonist | Potency (Value) | Potency (Unit) | Reference |

| This compound (SGTX) | Isolated rat superior cervical ganglion | Electrophysiology | Carbachol | 58 and 76 | nM (apparent dissociation equilibrium constant) | [4] |

| Neothis compound (NSTX) | Rat forebrain membranes | [3H]nicotine binding | Nicotine | 69 ± 6 | nM (IC50) | [1] |

| Neothis compound (NSTX) | Rat forebrain membranes | [3H]nicotine binding | Nicotine | 83 ± 9.9 | nM (IC50) | [2] |

| Neothis compound (NSTX) | Isolated guinea pig ileum | Contraction assay | Nicotine | 9.1 ± 0.1 | pA2 | [2] |

Table 2: Structure-Activity Relationship of Neothis compound Analogues

| Compound | Structural Modification | Potency Relative to Neothis compound | Reference |

| Compound II | Devoid of one sugar moiety | 2-3 times less potent | [2] |

| Compound III | Devoid of two sugar moieties | 2-3 times less potent | [2] |

| Compound IV | Devoid of two sugar moieties and bromine atom | Two orders of magnitude less potent | [2] |

Key Insights from Structure-Activity Relationship Studies

The comparative analysis of neothis compound and its derivatives reveals critical insights into their SAR. The presence of the bromine atom is a crucial determinant for the high affinity of neothis compound for nicotinic receptors.[2] While the sugar moieties contribute to its potency, their role is less significant than that of the bromine atom.[2] The removal of the bromine atom leads to a dramatic decrease in antagonist activity, highlighting its importance in the interaction with the nAChR binding site.[2]

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of nAChR antagonists. The following sections provide outlines for key experiments cited in the study of this compound and neothis compound.

Radioligand Binding Assay for nAChR Antagonists

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound or neothis compound) for nicotinic acetylcholine receptors.

Materials:

-

Radioligand: [3H]nicotine or [3H]epibatidine (a high-affinity nAChR agonist).

-

Membrane Preparation: Synaptosomal membranes prepared from rat forebrain or other tissues expressing the nAChR subtype of interest.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Unlabeled Ligand: High concentration of nicotine or another suitable nAChR agonist for determining non-specific binding.

-

Test Compounds: this compound, neothis compound, or their analogues at varying concentrations.

-

Glass Fiber Filters: Pre-soaked in a solution like 0.5% polyethylenimine.

-

Scintillation Cocktail and Counter.

Procedure:

-

Incubation Mixture Preparation: In microcentrifuge tubes or a 96-well plate, combine the membrane preparation, radioligand (at a concentration close to its Kd), and either assay buffer (for total binding), unlabeled ligand (for non-specific binding), or the test compound at various concentrations.

-

Incubation: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a vacuum manifold. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Electrophysiological Recording of nAChR Antagonism in Ganglion Neurons

This protocol outlines the use of two-electrode voltage clamp electrophysiology to measure the antagonistic effects of this compound or neothis compound on nAChRs in isolated ganglion neurons.

Materials:

-

Preparation: Isolated superior cervical ganglion (SCG) from a rat.

-

Recording Chamber: Perfused with a physiological saline solution (e.g., Krebs-Ringer solution).

-

Microelectrodes: Glass microelectrodes filled with an appropriate internal solution (e.g., 3 M KCl).

-

Voltage-Clamp Amplifier and Data Acquisition System.

-

Agonist: Acetylcholine or a stable analogue like carbachol.

-

Antagonist: this compound or neothis compound solutions.

Procedure:

-

Preparation Mounting: Mount the isolated SCG in the recording chamber and continuously perfuse with oxygenated physiological saline.

-

Neuron Impalement: Impale a neuron within the ganglion with two microelectrodes, one for voltage recording and one for current injection.

-

Voltage Clamp: Clamp the membrane potential of the neuron at a holding potential (e.g., -60 mV).

-

Agonist Application: Apply the nAChR agonist to the bath to evoke an inward current, which is a measure of nAChR activation.

-

Antagonist Application: After establishing a stable baseline response to the agonist, perfuse the ganglion with a solution containing the antagonist (this compound or neothis compound) for a set period.

-

Post-Antagonist Agonist Application: Re-apply the agonist in the presence of the antagonist and record the resulting current.

-

Data Analysis:

-

Measure the peak amplitude of the inward current evoked by the agonist in the absence and presence of the antagonist.

-

Calculate the percentage of inhibition of the agonist-evoked current by the antagonist.

-

Construct a concentration-response curve by plotting the percentage of inhibition against the antagonist concentration to determine the IC50.

-

For competitive antagonists, a Schild analysis can be performed by measuring the shift in the agonist concentration-response curve in the presence of different antagonist concentrations to determine the pA2 value, which is an estimate of the antagonist's affinity.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by this compound and neothis compound, and a typical experimental workflow for the characterization of novel nAChR antagonists.

Caption: Signaling pathway illustrating the blockade of ganglionic nAChRs by SGTX and NSTX.

Caption: A typical workflow for the screening and characterization of novel nAChR antagonists.

Conclusion

This compound and neothis compound are invaluable pharmacological tools for the study of nicotinic acetylcholine receptors. Their potent and selective antagonism of ganglionic nAChRs, coupled with a growing understanding of their structure-activity relationships, provides a strong foundation for the design of novel therapeutic agents targeting a range of autonomic and central nervous system disorders. This guide has provided a comprehensive summary of the current knowledge on these fascinating marine toxins, with the aim of facilitating further research and development in this promising field.

References

- 1. Neothis compound, a specific antagonist of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of antinicotinic activity by neothis compound and the structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neothis compound blocks nicotinic acetylcholine receptors in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Action of this compound on nicotinic receptors in the superior cervical ganglion of the rat - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Surugatoxin in Electrophysiological Studies of Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surugatoxin (SGTX) is a marine neurotoxin originally isolated from the Japanese ivory shell, Babylonia japonica. It functions as a potent and selective antagonist of neuronal nicotinic acetylcholine receptors (nAChRs), with a particular affinity for those in autonomic ganglia. This specificity makes this compound and its analog, Neothis compound (NSTX), invaluable pharmacological tools for the investigation of nAChR physiology and their role in various pathological conditions. By selectively blocking specific nAChR subtypes, these toxins facilitate the elucidation of the distinct contributions of these receptors to neuronal signaling and disease processes.

These application notes provide comprehensive methodologies and detailed protocols for the use of this compound in electrophysiological studies to characterize and inhibit nAChR function. This guide is intended for researchers with a foundational understanding of electrophysiological techniques.

Mechanism of Action

This compound functions as a competitive antagonist at the nicotinic acetylcholine receptor. It reversibly binds to the same orthosteric site as the endogenous neurotransmitter, acetylcholine (ACh), located on the extracellular domain of the receptor. By occupying this binding site, SGTX physically obstructs ACh from binding and inducing the necessary conformational change for the opening of the ion channel. This action effectively inhibits the influx of sodium and calcium ions, thereby preventing cellular depolarization. In contrast, some evidence suggests that Neothis compound may act as a non-competitive or allosteric inhibitor, binding to a site distinct from the ACh binding site to modulate receptor activity.

Quantitative Data: Potency and Selectivity of this compound and Neothis compound

The following tables provide a summary of the available quantitative data regarding the potency and selectivity of this compound and Neothis compound across various nAChR subtypes.

Table 1: Potency of this compound (SGTX) on Nicotinic Acetylcholine Receptors

| nAChR Subtype | Preparation | Method | Parameter | Value |

| Ganglionic nAChRs | Rat Superior Cervical Ganglion | Electrophysiology (Carbachol-induced depolarization) | Apparent Dissociation Constant (Kd) | 58 - 76 nM |

| Ganglionic nAChRs | Guinea-pig isolated ileum | Muscle Contraction Assay (Nicotine-induced) | Effective Inhibitory Concentration Range | 12.3 nM - 1.23 µM |

Table 2: Potency of Neothis compound (NSTX) on Nicotinic Acetylcholine Receptors

| nAChR Subtype | Preparation | Method | Parameter | Value |

| Neuronal (α2β2, α3β2, α4β2) | Xenopus Oocytes | Two-electrode voltage clamp | Concentration for near-complete blockade | ~2 nM |

| Muscle-type (α1β1γδ) | Xenopus Oocytes | Two-electrode voltage clamp | Concentration for partial blockade | ~200 nM |

| High-affinity Nicotine Binding Sites | Rat Forebrain Membranes | Radioligand Binding Assay ([3H]nicotine) | IC50 | 69 ± 6 nM |

| High-affinity Nicotine Binding Sites | Rat Forebrain Membranes | Radioligand Binding Assay ([3H]nicotine) | IC50 | 78 nM |

Experimental Protocols

The subsequent sections detail protocols for the application of this compound in whole-cell voltage-clamp experiments to effectively block nAChR-mediated currents.

Whole-Cell Voltage-Clamp Protocol for Assessing this compound Blockade of nAChRs

This protocol is designed for the quantitative assessment of the inhibitory effects of this compound on currents evoked by nAChR agonists in cells expressing the receptor subtype of interest.

-

Cell Lines: A human cell line, such as HEK293, stably expressing the specific human nAChR subtype under investigation, or primary neurons with endogenous nAChR expression.

-

Extracellular (Bath) Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose. The pH should be adjusted to 7.4 with NaOH and the osmolarity to approximately 320 mOsm.

-

Intracellular (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 11 EGTA. Adjust the pH to 7.2 with CsOH and the osmolarity to approximately 300 mOsm.

-

Agonist: Acetylcholine (ACh) or another appropriate nAChR agonist (e.g., nicotine). A stock solution should be prepared and diluted to the final desired concentration (typically the EC50 for the specific receptor subtype) in the extracellular solution immediately prior to the experiment.

-

Antagonist: this compound (SGTX). A stock solution should be prepared in high-purity water or a suitable solvent and then diluted to the desired final concentrations in the extracellular solution.

-

Patch Pipettes: Borosilicate glass capillaries pulled to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

Electrophysiology Setup: A standard patch-clamp rig comprising an amplifier, micromanipulator, a rapid solution exchange perfusion system, and a data acquisition system.

-

Cell Culture: Plate the cells onto glass coverslips 24-48 hours prior to the experiment to achieve a confluence of 50-70%.

-

Solution Preparation: Prepare and sterile-filter all solutions on the day of the experiment to ensure their quality.

-

Experimental Setup: Place a coverslip with the cultured cells into the recording chamber on the microscope stage. Begin perfusion with the extracellular solution at a steady rate of 1-2 mL/min.

-

Pipette Preparation: Fill a patch pipette with the prepared intracellular solution and securely mount it onto the headstage of the amplifier.

-

Gigaseal Formation and Whole-Cell Access:

-

Carefully approach a target cell with the patch pipette while applying positive pressure to keep the tip clean.

-

Upon contact with the cell membrane, release the positive pressure to facilitate the formation of a high-resistance (GΩ) seal.

-

Apply a brief pulse of gentle suction to rupture the cell membrane within the pipette tip, thereby establishing the whole-cell recording configuration.

-

-

Voltage-Clamp Recordings:

-

Clamp the cell's membrane potential at a holding potential of -60 mV.

-

Allow the cell to stabilize for a period of 3-5 minutes before commencing recordings.

-

-

Baseline Agonist Response:

-

Apply the agonist solution for a brief period (e.g., 1-2 seconds) to elicit a baseline nAChR-mediated current.

-

Repeat this agonist application multiple times to ensure the stability of the response.

-

-

Application of this compound and Measurement of Inhibition:

-

To assess the inhibitory effect of this compound, pre-incubate the cell with a specific concentration of the toxin by perfusing the recording chamber with the SGTX-containing extracellular solution for a defined duration, typically 2-5 minutes.

-

Following the pre-incubation period, co-apply the agonist with the this compound and record the resulting current.

-

To construct a dose-response curve and determine the IC50, repeat this procedure with a range of SGTX concentrations.

-

-

Washout and Recovery: To assess the reversibility of the block, perfuse the chamber with the control extracellular solution to wash out the this compound and monitor the recovery of the agonist-evoked current.

-

Data Analysis: Measure the peak amplitude of the inward current recorded in the absence and presence of each concentration of this compound. Calculate the percentage of inhibition for each concentration and plot the results to generate a dose-response curve, from which the IC50 value can be determined.

Visualizations

Signaling Pathway of nAChR Competitive Antagonism by this compound

Caption: Competitive antagonism of nAChR by this compound.

Experimental Workflow for Electrophysiological Characterization of this compound

Caption: Workflow for determining the IC50 of this compound.

Surugatoxin (SGTX) for In Vivo Ganglionic Blockade: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the use of Surugatoxin (SGTX) as a potent and selective antagonist for in vivo ganglionic blockade in rats and cats. This compound, a marine neurotoxin isolated from the Japanese ivory shell (Babylonia japonica), acts as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) in autonomic ganglia. [1] It is reported to be 50-100 times more potent than hexamethonium in this function.[1]

Application Notes

This compound is a valuable tool for investigating the role of the autonomic nervous system in various physiological processes. Its high potency and selectivity for ganglionic nAChRs make it a more precise tool than classical antagonists like hexamethonium.[1] Key applications include:

-

Cardiovascular Research: Inducing controlled hypotension to study blood pressure regulation and the efficacy of hypertensive agents.

-

Neuropharmacology: Delineating the function of specific autonomic pathways and studying the effects of ganglionic transmission on organ systems.

-

Drug Discovery: Serving as a reference compound in the development of new ganglionic blockers or modulators.

Physicochemical Properties: this compound is a colorless crystalline substance with limited solubility in water and organic solvents.[1] This property necessitates careful preparation for in vivo administration.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in rats and cats based on available literature.

Table 1: In Vivo Effects of this compound in Cats

| Parameter | Species/Model | Dose | Route of Administration | Observed Effect | Duration of Effect | Reference |

| Blood Pressure | Anesthetized Cats | 50 nmol/kg (approx. 34.2 µg/kg) | Intravenous (i.v.) | Prolonged fall in blood pressure.[2] | - | --INVALID-LINK-- |

| Blood Pressure | Anesthetized Cats | 37-50 nmol/kg (approx. 25.3-34.2 µg/kg) | Intravenous (i.v.) | Inhibition of hypertensive and hypotensive responses to DMPP and splanchnic/vagal nerve stimulation.[2] | - | --INVALID-LINK-- |

| Nictitating Membrane Contraction | Anesthetized Cats | 6.2-12.3 nmol/kg (approx. 4.2-8.4 µg/kg) | Close intra-arterial injection to superior cervical ganglion | Blockade of contractile response to preganglionic stimulation.[2] | - | --INVALID-LINK-- |

| General Behavior | Cats | 0.15-0.2 mg/kg | Intravenous (i.v.) | Depression of spontaneous movement, mydriasis, and relaxation of the nictitating membrane.[1] | 1-2 hours (hypotension) | --INVALID-LINK-- |

Table 2: In Vitro Effects of this compound in Rats

| Parameter | Species/Model | Concentration | Observed Effect | Reference |

| Orthodromic Transmission | Isolated superior cervical ganglion | 0.1-2 µM | Reversible depression.[1][3] | --INVALID-LINK-- |

| Carbachol-induced Depolarization | Isolated superior cervical ganglion | 0.1-2 µM | Antagonism.[1][3] | --INVALID-LINK-- |

| Apparent Dissociation Equilibrium Constant (Kd) | ||||

| Against Carbachol (0.2 µM SGTX) | Isolated superior cervical ganglion | 58 nM | - | --INVALID-LINK-- |

| Against Carbachol (2 µM SGTX) | Isolated superior cervical ganglion | 76 nM | - | --INVALID-LINK-- |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound for in vivo ganglionic blockade.

Protocol 1: Induction of Hypotension in Anesthetized Cats

Objective: To induce a controlled and prolonged state of hypotension for cardiovascular studies.

Animal Model:

-

Species: Cat (Felis catus)

-

Weight: 2.5-4.5 kg

-

Sex: Either sex

-

Anesthesia: Urethane (500 mg/kg) and chloralose (40 mg/kg) administered intraperitoneally.[4]

Drug Preparation and Administration:

-

Preparation: Due to its low water solubility, this compound should be dissolved in a small amount of acidified saline (e.g., 0.9% NaCl adjusted to pH 5-6 with HCl) or another suitable vehicle. The final concentration should be prepared to allow for an injection volume that is appropriate for the animal's weight.

-

Administration: Administer this compound intravenously (i.v.) at a dose of 50 nmol/kg (approximately 34.2 µg/kg).[2] A catheter should be placed in a suitable vein (e.g., cephalic or femoral vein) for drug administration.

Procedure:

-

Anesthetize the cat and ensure a stable plane of anesthesia is achieved.

-

Cannulate the femoral artery for direct blood pressure monitoring using a pressure transducer connected to a data acquisition system.

-

Record baseline cardiovascular parameters, including mean arterial pressure (MAP) and heart rate, for a stabilization period of at least 20 minutes.

-

Administer the prepared this compound solution as an intravenous bolus.

-

Continuously monitor and record blood pressure and heart rate to observe the onset, magnitude, and duration of the hypotensive effect.

Expected Outcome: A prolonged fall in blood pressure.[2] This hypotensive effect is not blocked by atropine or propranolol, indicating its ganglionic blocking action.[2]

Protocol 2: Blockade of the Nictitating Membrane Response in Anesthetized Cats

Objective: To demonstrate the ganglionic blocking activity of this compound by inhibiting the contraction of the nictitating membrane in response to preganglionic nerve stimulation.

Animal Model:

-

Species: Cat (Felis catus)

-

Anesthesia: As described in Protocol 1.

Procedure:

-

Anesthetize the cat and position it in a stereotaxic frame or a suitable head holder.

-

Carefully dissect the cervical sympathetic trunk preganglionically.

-

Place stimulating electrodes on the preganglionic cervical sympathetic nerve.

-

Attach a force-displacement transducer to the nictitating membrane to record its contractions.

-

Deliver supramaximal electrical stimuli (e.g., square wave pulses of 1-2 ms duration at a frequency of 10-20 Hz) to the preganglionic nerve to elicit reproducible contractions of the nictitating membrane.

-

Record baseline contractile responses.

-

Administer this compound via a close intra-arterial injection to the superior cervical ganglion at a dose of 6.2-12.3 nmol/kg (approximately 4.2-8.4 µg/kg).[2]

-

Repeat the preganglionic nerve stimulation at regular intervals and record the contractile response of the nictitating membrane.

-

To confirm the site of action is at the ganglion, postganglionic stimulation can be performed, which should still elicit a contractile response.

Expected Outcome: A dose-dependent blockade of the contractile response of the nictitating membrane to preganglionic stimulation, but not to postganglionic stimulation.[2]

Visualizations

Caption: Mechanism of this compound's ganglionic blockade.

Caption: Workflow for inducing hypotension in cats with SGTX.

Caption: Workflow for nictitating membrane blockade experiment.

References

- 1. Action of this compound on nicotinic receptors in the superior cervical ganglion of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological studies on this compound, the toxic principle from Japanese ivory mollusc (Babylonia japonica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Action of this compound on nicotinic receptors in the superior cervical ganglion of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Surugatoxin in Brain Slice Preparations

For Researchers, Scientists, and Drug Development Professionals

Abstract